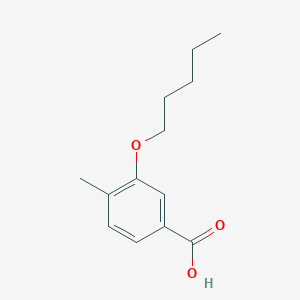

4-Methyl-3-(pentyloxy)benzoic acid

Description

Overview of Benzoic Acid Derivatives in Advanced Materials Research

Benzoic acid and its derivatives are a versatile class of organic compounds with wide-ranging applications. researchgate.nettargetanalysis.gr They serve as crucial intermediates in the synthesis of various products, from pharmaceuticals and food preservatives to dyes and polymers. researchgate.netijcrt.orgpreprints.org In the field of advanced materials, benzoic acid derivatives are instrumental in creating materials with specific functionalities. Their utility stems from the ability to modify their molecular structure, which in turn influences their chemical and physical properties. researchgate.net For instance, the introduction of different substituent groups onto the benzene (B151609) ring can alter properties like acidity, solubility, and electronic characteristics. researchgate.net This adaptability makes them ideal building blocks for designing materials with tailored thermal, optical, and electronic behaviors.

Historical Context of Alkoxybenzoic Acids as Mesogens

Alkoxybenzoic acids, a specific class of benzoic acid derivatives, have a rich history in the study of liquid crystals, also known as mesogens. The earliest examples of liquid crystal behavior induced by hydrogen bonding were observed in systems involving these compounds. nih.gov The defining characteristic of alkoxybenzoic acids is the presence of an alkoxy group (a hydrocarbon chain attached via an oxygen atom) on the benzoic acid core. This structural feature, combined with the ability of the carboxylic acid groups to form strong hydrogen bonds, leads to the formation of dimeric structures. These dimers exhibit the elongated, rod-like shape that is a prerequisite for liquid crystalline behavior. This self-assembly into ordered, yet fluid, phases between the solid and isotropic liquid states is a hallmark of thermotropic liquid crystals. nih.govnih.gov

Rationale for Investigating 4-Methyl-3-(pentyloxy)benzoic Acid and its Analogues

The investigation into this compound and its related compounds is driven by the desire to understand the intricate relationship between molecular structure and mesomorphic properties. The placement of the methyl and pentyloxy groups on the benzoic acid ring is not arbitrary. The position and length of the alkoxy chain, as well as the presence of other substituents, can significantly impact the stability and type of liquid crystal phases formed. researchgate.netresearchgate.net By systematically studying these variations, researchers can gain insights into how to design molecules with specific transition temperatures and mesophase behaviors, which is crucial for their application in technologies like liquid crystal displays (LCDs).

Scope and Objectives of Academic Inquiry into this compound

The primary goal of academic research into this compound is to thoroughly characterize its chemical and physical properties and to elucidate the structure-property relationships that govern its behavior. This involves detailed studies of its synthesis, crystal structure, and liquid crystalline phases. A key objective is to compare its properties with those of its isomers and other alkoxybenzoic acids to understand the influence of the substituent positions and the length of the alkyl chain on the resulting material properties. researchgate.net This fundamental knowledge is essential for the rational design of new and improved liquid crystalline materials for a variety of advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-pentoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-8-16-12-9-11(13(14)15)7-6-10(12)2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKMMAFZDLLMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Molecular Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopy plays a pivotal role in confirming the structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its various components can be obtained.

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, providing invaluable information about the structure of a molecule. In the analysis of alkoxybenzoic acids, both proton and carbon-13 NMR are employed to delineate the aliphatic and aromatic regions of the molecule. researchgate.netrsc.org

The ¹H NMR spectrum of a related compound, 4-methylbenzoic acid, shows distinct signals for the different types of protons present. rsc.orgdocbrown.infochegg.com The acidic proton of the carboxylic acid group is typically observed as a singlet at a downfield chemical shift, often around 12.80 ppm. rsc.org The aromatic protons, due to their varied electronic environments, exhibit complex splitting patterns. For instance, the protons ortho to the carboxyl group appear as a doublet around 7.84 ppm, while those ortho to the methyl group are observed as a doublet around 7.29 ppm. rsc.org The methyl protons give rise to a singlet at approximately 2.36 ppm. rsc.org In 4-Methyl-3-(pentyloxy)benzoic acid, additional signals corresponding to the pentyloxy group would be expected in the aliphatic region of the spectrum. The acidic proton of the carboxylic acid in benzoic acid derivatives typically appears as a broad singlet in the ¹H NMR spectrum, often in the region of 10-12 ppm. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~10-13 | Broad Singlet |

| Aromatic (H-2, H-5, H-6) | ~6.8-8.0 | Multiplets |

| Methylene (-OCH₂-) | ~4.0 | Triplet |

| Methylene (-CH₂-) | ~1.8 | Multiplet |

| Methylene (-CH₂-) | ~1.4 | Multiplet |

| Methylene (-CH₂-) | ~1.4 | Multiplet |

| Methyl (-CH₃) of Pentyloxy | ~0.9 | Triplet |

| Methyl (-CH₃) on Ring | ~2.3 | Singlet |

This table is predictive and based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of a molecule. For a similar compound, 4-methylbenzoic acid, the carboxyl carbon resonates at approximately 167.80 ppm. rsc.orgchemicalbook.com The aromatic carbons show a range of chemical shifts depending on their substitution, typically between 126 and 144 ppm. rsc.orgchemicalbook.com The methyl carbon appears at a more upfield position, around 21.55 ppm. rsc.orgchemicalbook.com In this compound, the carbons of the pentyloxy group would be observed in the aliphatic region, generally between 14 and 70 ppm. youtube.com Carboxyl carbons in benzoic acid derivatives typically resonate in the range of 165 to 185 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~167 |

| Aromatic (C-1) | ~128 |

| Aromatic (C-2) | ~115 |

| Aromatic (C-3) | ~158 |

| Aromatic (C-4) | ~125 |

| Aromatic (C-5) | ~130 |

| Aromatic (C-6) | ~130 |

| Methylene (-OCH₂-) | ~68 |

| Methylene (-CH₂-) | ~29 |

| Methylene (-CH₂-) | ~28 |

| Methylene (-CH₂-) | ~22 |

| Methyl (-CH₃) of Pentyloxy | ~14 |

| Methyl (-CH₃) on Ring | ~16 |

This table is predictive and based on typical chemical shifts for similar functional groups.

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. In carboxylic acids, a very broad absorption band is typically observed in the region of 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.orgresearchgate.net The C=O stretching vibration of the carbonyl group in a dimeric carboxylic acid usually appears as a strong band around 1710 cm⁻¹. libretexts.org For aromatic carboxylic acids, this peak may be shifted to slightly lower wavenumbers. spectroscopyonline.com The C-O stretching vibration is also observable, typically in the 1320 to 1210 cm⁻¹ range. spectroscopyonline.com

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with a molecular formula of C₁₃H₁₈O₃, the theoretical elemental composition can be calculated. This experimental data is then compared to the theoretical values to validate the proposed formula. Benzoic acid is often used as a standard for elemental analysis. sigmaaldrich.com

Table 3: Theoretical Elemental Composition of this compound (C₁₃H₁₈O₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 13 | 156.13 | 70.24% |

| Hydrogen (H) | 1.01 | 18 | 18.18 | 8.16% |

| Oxygen (O) | 16.00 | 3 | 48.00 | 21.60% |

| Total | 222.31 | 100.00% |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Alkoxybenzoic Acid Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of a related compound, 4-(pentyloxy)benzoic acid, shows a molecular ion peak corresponding to its molecular weight. nih.govnist.govnist.gov For this compound (molecular weight: 222.27 g/mol ), the molecular ion peak (M+) would be expected at an m/z of 222. In the mass spectrum of benzoic acid, a prominent peak is observed at m/z 105, which corresponds to the loss of the hydroxyl group (-OH). youtube.com A peak at m/z 77 is also common for aromatic compounds, representing the phenyl cation. youtube.com Similar fragmentation patterns would be anticipated for this compound, with characteristic losses of the pentyloxy group and the carboxyl group.

Compound Index

| Compound Name |

| This compound |

| 4-methylbenzoic acid |

| Benzoic acid |

| 4-(pentyloxy)benzoic acid |

Table 4: Summary of Spectroscopic and Spectrometric Data

| Technique | Observed Features |

| ¹H NMR | Signals for aromatic, aliphatic, and carboxylic acid protons. |

| ¹³C NMR | Resonances for aromatic, aliphatic, and carbonyl carbons. |

| IR Spectroscopy | Broad O-H stretch, strong C=O stretch, C-O stretch. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

| Elemental Analysis | Confirms the ratio of Carbon, Hydrogen, and Oxygen. |

Supramolecular Architecture and Intermolecular Interactions

Hydrogen Bonding in Benzoic Acid Dimers

A defining characteristic of carboxylic acids is their propensity to form strong hydrogen-bonded dimers. scispace.com This association is a dominant feature in the gas phase, in nonpolar solutions, and in the solid state. dtu.dkresearchgate.net

Carboxylic acids, including benzoic acid derivatives, typically form cyclic dimers through a pair of strong O-H⋯O hydrogen bonds between the carboxyl groups of two molecules. scispace.comdtu.dknih.gov This creates a stable eight-membered ring structure. The formation of these dimers is an exothermic process and is considered a highly favorable method of aggregation. researchgate.net The stability of these dimers is significant, with dimerization enthalpies for benzoic acid in solution being approximately -9.3 ± 2.5 kcal per mole of dimer. escholarship.org Theoretical studies have shown that the cis conformation of the benzoic acid monomer, where the carboxylic hydrogen points towards the carbonyl oxygen, is more stable than the trans conformation. scispace.comresearchgate.net The formation of the second hydrogen bond in the dimer is a cooperative process, meaning that once the first bond is established, the formation of the second becomes more favorable. dtu.dk This high stability of the cyclic dimer means that the formation of linear oligomers is generally not favored. dtu.dk

The strength of these hydrogen bonds can be influenced by substituents on the phenyl ring. Electron-releasing groups tend to result in the formation of more stable hydrogen bonds. scispace.comresearchgate.net

Crystal Structure Analysis of Alkoxybenzoic Acids

The solid-state structure of alkoxybenzoic acids is a subject of considerable interest due to their applications in materials science, particularly in the field of liquid crystals. nih.gov

For example, the crystal structure of 3-methoxybenzoic acid shows that the dimeric synthons are organized in a perpendicular orientation due to C-H···π interactions. conicet.gov.ar In contrast, in 3,4-diethoxybenzoic acid, these interactions are blocked, leading to a parallel arrangement of the dimers organized by van der Waals forces. conicet.gov.ar These findings highlight how the substitution pattern on the aromatic ring dictates the secondary intermolecular interactions that guide the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including benzoic acid derivatives. rsc.orgmdpi.comnih.govrsc.org Different polymorphs of a substance have distinct crystal structures and, consequently, different physical properties.

Studies on alkoxybenzoic acids have reported the existence of multiple polymorphic and mesomorphic (liquid crystalline) phases. rsc.org For example, 2,6-dimethoxybenzoic acid is known to exist in at least three polymorphic forms, which are classified as both conformational and synthon polymorphs. mdpi.com In one form, the molecules are linked by hydrogen-bonded chains, while in the other two metastable forms, they exist as the more common carboxylic acid homodimers. mdpi.com The source of polymorphism can sometimes be traced to the conformational flexibility of substituents, such as an azidomethyl group in 3-(azidomethyl)benzoic acid, which gives rise to three distinct polymorphs that all maintain similar carboxylic acid dimer and π–π stacking motifs. nih.gov Given the flexibility of the pentyloxy group in 4-Methyl-3-(pentyloxy)benzoic acid, the potential for conformational polymorphism exists.

Beyond the primary hydrogen-bonded dimer, the crystal lattice of alkoxybenzoic acids is stabilized by a network of weaker intermolecular interactions. These interactions determine how the dimer units pack together in the crystal. rsc.org Common packing motifs include π–π stacking, C-H···O interactions, and van der Waals forces. conicet.gov.arnih.gov

The interplay of these forces can lead to different packing arrangements, such as herringbone or lamellar structures. In some substituted benzoic acids, C-H···π interactions are crucial in organizing the dimeric synthons. conicet.gov.ar In others, where such interactions are sterically hindered, van der Waals forces between the interlocking alkoxy chains become the dominant organizing force, often leading to parallel arrangements of the dimers. conicet.gov.ar The specific packing motif adopted by this compound would depend on the delicate balance between these various attractive and repulsive forces, influenced by the positions of the methyl and pentyloxy substituents.

Co-crystallization Strategies for Supramolecular Assemblies

Co-crystallization represents a powerful method for the rational design of supramolecular assemblies. By selecting appropriate co-formers, it is possible to guide the assembly of molecules into specific, predictable arrangements. Benzoic acid derivatives, including this compound, are excellent candidates for co-crystallization due to the presence of the carboxylic acid group, which is a strong hydrogen bond donor and acceptor.

The primary driving force in the co-crystallization of benzoic acids is the formation of strong and directional hydrogen bonds. In the case of 4-(n-pentyloxy)benzoic acid co-crystallized with (E)-1,2-bis(pyridin-4-yl)ethene, a well-defined hydrogen-bonding pattern is observed. The carboxylic acid group of the benzoic acid derivative forms a robust O—H···N hydrogen bond with the nitrogen atom of the pyridine (B92270) ring on the co-former. nih.gov This interaction is a classic example of a heterosynthon, a specific and reliable interaction between two different functional groups.

In a notable study, two molecules of 4-(n-pentyloxy)benzoic acid were found to form a 2:1 co-crystal with one molecule of (E)-1,2-bis(pyridin-4-yl)ethene. nih.gov This resulted in a linear, hydrogen-bonded supramolecular unit where the central bipyridyl molecule is flanked by two benzoic acid molecules. The key hydrogen bond parameters for this assembly are detailed in the table below, showcasing the strength and geometry of this interaction.

| Hydrogen Bond | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O—H···N | O1—H1···N1 | 0.84 | 1.81 | 2.645(3) | 172 |

| Data based on the co-crystal of 4-(n-pentyloxy)benzoic acid and (E)-1,2-bis(pyridin-4-yl)ethene. nih.gov |

This 2:1 hydrogen-bonded unit then serves as a fundamental building block for the extended supramolecular architecture. It is highly probable that this compound would engage in similar hydrogen-bonding interactions with suitable co-formers containing hydrogen bond accepting sites, such as pyridine-based molecules. The presence of the methyl group at the 4-position and the pentyloxy group at the 3-position on the benzene (B151609) ring may introduce steric and electronic modifications that could subtly influence the geometry of these interactions.

In the co-crystal of 4-(n-pentyloxy)benzoic acid and (E)-1,2-bis(pyridin-4-yl)ethene, the 2:1 hydrogen-bonded units are further organized into columnar structures through a combination of C-H...π and π-π interactions. nih.gov

C-H...π Interactions: These interactions involve a hydrogen atom attached to a carbon atom interacting with the electron cloud of an aromatic ring. In the model system, C-H...π interactions are observed between the aromatic C-H groups and the π-system of adjacent benzene rings, contributing to the cohesion of the crystal structure.

π-π Stacking Interactions: The planar aromatic rings of the benzoic acid and the bipyridyl co-former engage in π-π stacking interactions. These interactions are characterized by the face-to-face or offset arrangement of the aromatic rings. The centroid-centroid distances between the interacting rings are indicative of the strength of these interactions. In the co-crystal of the analog, significant π-π stacking is observed between the benzene and pyridine rings. nih.gov

The table below summarizes the key parameters for these non-covalent interactions in the model co-crystal system.

| Interaction Type | Description | Centroid-Centroid Distance (Å) |

| π-π Stacking | Benzene ring to Pyridine ring | 3.661(2) |

| π-π Stacking | Pyridine ring to Pyridine ring | 3.909(2) |

| Data based on the co-crystal of 4-(n-pentyloxy)benzoic acid and (E)-1,2-bis(pyridin-4-yl)ethene. nih.gov |

For this compound, the presence of the methyl group could potentially enhance C-H...π interactions, as the methyl C-H bonds can act as donors. The electronic nature of the substituents on the benzene ring would also modulate the electron density of the π-system, thereby influencing the strength of both C-H...π and π-π interactions. The interplay of these directional, non-covalent forces is ultimately responsible for the intricate and stable supramolecular architecture of the resulting co-crystals.

Mesomorphic Properties and Liquid Crystalline Phases

Thermotropic Phase Behavior of 4-Methyl-3-(pentyloxy)benzoic Acid Analogues

The phase behavior of liquid crystals is typically investigated by observing the material's response to temperature changes. For analogues of this compound, such as other alkoxybenzoic acids, a rich variety of liquid crystalline phases, including nematic and smectic phases, have been observed. derpharmachemica.comresearchgate.net The introduction of a lateral methyl group, as in the target compound, is known to influence the stability and type of mesophases by affecting molecular packing.

For related benzoic acid derivatives, the nematic phase is a common occurrence. derpharmachemica.com This phase is characterized by long-range orientational order of the molecules, but no long-range positional order. Under a polarizing optical microscope, the nematic phase of similar compounds often exhibits a characteristic threaded or schlieren texture. Specific texture observations for this compound would be crucial for confirming the presence of a nematic phase.

In addition to the nematic phase, many alkoxybenzoic acids exhibit one or more smectic phases at lower temperatures. researchgate.net These phases are more ordered than the nematic phase, with the molecules arranged in layers. The identification of specific smectic phases, such as the tilted Smectic C phase or other, more ordered smectic variants (sometimes denoted as Smectic X), would require detailed microscopic and X-ray diffraction studies. For instance, studies on thioester analogues have shown that the presence and type of smectic phases, like Smectic C and Smectic A, are influenced by the molecular structure. tandfonline.com

The thermal stability of the liquid crystalline phases determines whether the mesomorphism is enantiotropic (observed on both heating and cooling) or monotropic (observed only on cooling). For a new compound like this compound, determining this characteristic is a key part of its initial analysis. Homologous series of similar mesogens often show a transition from enantiotropic to monotropic behavior as the alkyl chain length is varied. derpharmachemica.com

Phase Transition Thermodynamics and Kinetics

The thermodynamics and kinetics of the transitions between different phases (crystalline, liquid crystalline, and isotropic liquid) provide quantitative insights into the stability and behavior of the material.

Differential Scanning Calorimetry (DSC) for Transition Temperatures and Enthalpies

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the temperatures and enthalpy changes associated with phase transitions. A typical DSC thermogram would show distinct peaks corresponding to melting (crystal to liquid crystal or isotropic liquid), clearing (liquid crystal to isotropic liquid), and any transitions between different liquid crystalline phases. While general data for benzoic acid derivatives exist, specific DSC data for this compound, which would provide precise transition temperatures and enthalpies, is not currently documented in available literature.

Table 1: Hypothetical DSC Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, kJ/mol) |

| Melting (Cr → N or I) | Data not available | Data not available | Data not available |

| Nematic → Isotropic (N → I) | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

Isothermal and Non-Isothermal Crystallization Studies

Crystallization studies, both under isothermal (constant temperature) and non-isothermal (controlled cooling rate) conditions, are important for understanding the kinetics of the transition from the liquid or liquid crystalline state to the solid crystalline state. These studies can reveal information about the rate of crystal growth and nucleation, which are important for material processing and stability. While general methodologies for studying the crystallization of benzoic acid exist, specific studies on this compound have not been reported.

Optical Textural Studies Using Polarized Light Microscopy (PLM/POM)

Polarized Light Microscopy (PLM), also known as Polarized Optical Microscopy (POM), is a fundamental technique for identifying and characterizing liquid crystalline phases. nih.gov This method utilizes polarized light to reveal the anisotropic nature of liquid crystal structures, which appear as distinct optical textures. nasa.gov When a liquid crystalline sample is placed between two crossed polarizers, the unique molecular arrangement within each mesophase interacts with the light to produce characteristic patterns. nasa.gov

Schlieren Textures: This texture is characteristic of nematic and some smectic C phases. It appears as dark brushes or "threads" that correspond to line defects, or disclinations, in the molecular alignment. The points where these brushes meet are singularities.

Mosaic Textures: This texture is often indicative of smectic phases, particularly smectic B and smectic A phases. It presents as regions of uniform color, or "tiles," that are separated by sharp boundaries. This pattern arises from the alignment of the sample into large, uniformly oriented domains.

While no specific studies report the observation of these textures for this compound, the investigation of analogous compounds provides a framework for what might be expected. For instance, various 4-n-alkoxy benzoic acids are known to display enantiotropic nematic phases. derpharmachemica.com

The identification of specific textures is a primary method for determining the type of mesophase present. The correlation is generally as follows:

| Texture | Associated Mesophase(s) | Description |

| Schlieren | Nematic, Smectic C | Characterized by dark brushes or threads originating from point defects. |

| Focal Conic | Smectic A, Smectic C | Features domains with fan-like or polygonal shapes. |

| Mosaic | Smectic B, Smectic G, Smectic H | Composed of birefringent blocks with irregular boundaries. |

| Batonnets | Smectic A | Rod-like or "small stick" structures observed during phase transitions from the isotropic liquid. |

This correlation is a cornerstone of liquid crystal research, allowing for the classification of newly synthesized materials. While we can predict that this compound might exhibit such textures if it possesses liquid crystalline properties, experimental verification is necessary.

Structure Mesomorphic Property Relationships

Influence of Alkoxy Chain Length on Liquid Crystallinity

The length of the alkoxy chain (the pentyloxy group in this case) is a critical determinant of the liquid crystalline properties of benzoic acid derivatives. Generally, as the length of the alkoxy chain increases, the stability of the mesophase, particularly the smectic phase, is enhanced. nih.govmdpi.com This is attributed to the increased intermolecular van der Waals forces and the tendency for longer chains to promote a more ordered, layered structure.

For instance, in a series of 4-n-alkanoyloxy benzoic acid dimers, increasing the alkyl chain length from three to thirteen carbons leads to a significant increase in the thermal stability of the smectic C (SmC) phase. nih.gov The SmC phase for the dimer with a three-carbon chain appears only upon cooling (monotropic) and has the lowest thermal stability, while the dimer with a thirteen-carbon chain exhibits the highest thermal stability and the broadest smectic range. nih.gov Similarly, in other liquid crystal systems, longer alkyl chains lead to a greater number of mesophases and a higher transition temperature to the isotropic liquid phase. mdpi.com

However, the relationship is not always linear. In some homologous series, the mesomorphism may commence at a certain chain length and then disappear in very long-chain derivatives. derpharmachemica.com

Table 1: Effect of Alkoxy Chain Length on Mesophase Stability

| Compound Series | Alkyl Chain Length (n) | Mesophase Type | Trend in Thermal Stability with Increasing n |

|---|---|---|---|

| 4-n-alkanoyloxy benzoic acid dimers | 3 to 13 | Smectic C | Increases |

| 3FmHPhH7 homologues | 3, 5, 7 | Smectic CA, Smectic C, Smectic A | Increases |

| 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester | 1 to 14 | Nematic | Varies (Odd-Even Effect) |

Odd-Even Effect in Alkoxy Chains

A well-documented phenomenon in liquid crystals is the "odd-even effect," which describes the alternating behavior of transition temperatures and other properties as the number of carbon atoms in a flexible alkyl or alkoxy chain changes from odd to even. rsc.orgtandfonline.comresearchgate.net Typically, compounds with an even number of carbons in the chain have higher clearing temperatures (the temperature at which the liquid crystal transitions to an isotropic liquid) than their odd-numbered neighbors. rsc.org

Positional and Steric Effects of the Methyl Group on Mesophase Stability and Range

The introduction of a lateral substituent, such as a methyl group, onto the aromatic core of a mesogen has a significant impact on its liquid crystalline properties. The position and size of this group can alter the molecule's shape, polarity, and intermolecular interactions, thereby influencing mesophase stability and the temperature range over which it exists. tandfonline.com

In the case of 4-Methyl-3-(pentyloxy)benzoic acid, the methyl group is located at the 4-position, adjacent to the pentyloxy group at the 3-position. This lateral substitution generally leads to a decrease in the clearing temperature compared to the unsubstituted analogue. tandfonline.com The steric hindrance introduced by the methyl group can disrupt the close packing of the molecules, weakening the intermolecular forces necessary for maintaining the liquid crystalline order.

The position of the methyl group is crucial. Moving the methyl group further away from the core along a branched chain can lead to a restoration of the nematic phase as the predominant phase. tandfonline.com The steric effect of a bulky substituent can increase the distance between molecules, leading to a decrease in intermolecular interactions and a change in the liquid crystal phase. nih.gov

Impact of Aromatic Ring Substituents on Mesogenic Behavior

The nature and position of substituents on the aromatic ring play a pivotal role in determining the mesogenic behavior of benzoic acid derivatives. nih.govmsu.edumdpi.com Substituents can be broadly categorized as electron-donating or electron-withdrawing, and their electronic effects can influence the polarity and polarizability of the molecule, which are key factors for liquid crystallinity.

For instance, the introduction of a polar chlorine atom laterally to a supramolecular complex can induce polymorphic behavior, leading to the formation of smectic A, smectic C, and nematic phases. researchgate.net The stability of these phases is dependent on the position and orientation of the polar substituent. researchgate.net The choice of substituent can be used to tailor the characteristics of liquid crystals for specific applications. nih.gov

Role of Dimerization in Mesophase Stabilization

A defining feature of benzoic acid-based liquid crystals is their ability to form hydrogen-bonded dimers. rsc.orgtandfonline.comresearchgate.net The carboxylic acid groups of two molecules associate to form a stable, more elongated and rigid supramolecular structure. nih.govtandfonline.com This dimerization is a key factor in the formation and stabilization of the mesophase, as it effectively doubles the length of the mesogenic unit, enhancing the anisotropy of the molecular shape. rsc.orgresearchgate.net

The strength of these hydrogen bonds is crucial for the thermal stability of the liquid crystalline phase. researchgate.net The formation of these dimers has been confirmed by techniques such as temperature-dependent FTIR spectroscopy, which show the persistence of the hydrogen-bonded cyclic dimers in both the crystalline and liquid crystalline phases. tandfonline.comtandfonline.com In many cases, the individual benzoic acid molecules may not be mesogenic on their own, but their dimerization leads to the emergence of liquid crystalline properties. researchgate.net The resulting supramolecular structure is often more stable than the corresponding ester derivatives where dimerization is not possible. tandfonline.com

Design Principles for Tailoring Liquid Crystalline Properties

The study of structure-property relationships in compounds like this compound has led to the development of several design principles for creating liquid crystals with specific, desired characteristics. These principles allow for the rational design of new materials for various applications. mdpi.comnih.gov

Key design strategies include:

Varying Alkoxy Chain Length: As discussed, increasing the chain length generally stabilizes smectic phases, while the odd-even effect can be used to fine-tune transition temperatures. mdpi.com

Introducing Lateral Substituents: The size, polarity, and position of lateral groups can be modified to control the clearing temperature, mesophase type, and solubility. mdpi.com Bulky substituents tend to lower melting points and can induce different mesophases. nih.gov

Modifying the Aromatic Core: Altering the number and type of aromatic rings and their linking groups affects the rigidity and polarizability of the molecule, which are fundamental to mesophase stability. derpharmachemica.com

Utilizing Hydrogen Bonding: The formation of supramolecular structures through hydrogen bonding is a powerful tool for creating and stabilizing liquid crystalline phases. researchgate.net By choosing appropriate donor and acceptor groups, a wide range of mesogenic structures can be assembled. researchgate.net

By applying these principles, researchers can design and synthesize novel liquid crystalline materials with tailored properties for advanced technological applications, such as displays, sensors, and optical devices. mdpi.comnih.gov

Advanced Spectroscopic and Dielectric Investigations

Variable Temperature Vibrational Spectroscopy (FT-IR, Raman)

Variable temperature Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques to probe the molecular vibrations and structural changes in condensed matter. For liquid crystalline materials like the alkoxybenzoic acids, these methods are instrumental in understanding the dynamics of intermolecular interactions, particularly hydrogen bonding, across different phases.

Monitoring Hydrogen Bonding Dynamics across Phase Transitions

In carboxylic acid-based liquid crystals, hydrogen bonding is a dominant force, typically leading to the formation of centrosymmetric dimers. The stability and dynamics of these hydrogen bonds are highly sensitive to temperature and play a crucial role in the transitions between crystalline, liquid crystalline (mesophases), and isotropic liquid states.

FT-IR spectroscopy is particularly sensitive to the vibrational modes of the carboxyl group involved in hydrogen bonding. Temperature-dependent FT-IR studies on analogous alkoxybenzoic acids reveal significant changes in the O-H stretching and C=O stretching regions upon phase transitions. For instance, in studies of mixtures containing 4-pentoxybenzoic acid, the carbonyl stretching region of the FT-IR spectrum is interpreted in terms of contributions from various species, including the hydrogen-bonded dimer, as well as monomeric and oligomeric forms. The relative populations of these species change with temperature, reflecting the dynamic equilibrium of hydrogen bond formation and dissociation. As the system transitions from a more ordered (crystalline or smectic) to a less ordered (nematic or isotropic) phase, a shift in the C=O stretching frequency to higher wavenumbers is typically observed, indicating a weakening or breaking of the hydrogen bonds.

The table below illustrates typical shifts in the carbonyl stretching frequency for a hypothetical alkoxybenzoic acid, demonstrating the expected trend as temperature increases and phase transitions occur.

| Phase | Temperature Range (°C) | Typical C=O Stretching Frequency (cm⁻¹) | Interpretation |

| Crystalline | < 100 | ~1685 | Strong dimeric hydrogen bonding in the crystal lattice. |

| Nematic | 100 - 120 | ~1695 | Weakening of hydrogen bonds; equilibrium shifts towards monomers. |

| Isotropic | > 120 | ~1710 | Predominance of monomeric species with weaker interactions. |

Raman spectroscopy complements FT-IR by providing information on the non-polar parts of the molecule and skeletal vibrations. Although less sensitive to the highly polar O-H bond, changes in the ring breathing modes and other skeletal vibrations can indicate subtle structural reorganizations that accompany the changes in hydrogen bonding during phase transitions.

Conformational Changes within Mesophases

Within the liquid crystalline phases (mesophases), molecules of 4-Methyl-3-(pentyloxy)benzoic acid are expected to exhibit conformational flexibility, particularly in the pentyloxy chain. The specific arrangement of the methyl and pentyloxy groups on the benzoic acid core influences the molecular packing and, consequently, the stability and type of mesophase formed.

While specific studies on the conformational changes of this compound are not available, research on similar calamitic (rod-shaped) liquid crystals shows that even minor changes in molecular geometry can lead to significant changes in their mesomorphic behavior. The linearity of the molecule, which is affected by the conformation of the flexible alkoxy chain, is a critical factor. Different conformers can lead to variations in end-to-end and lateral interactions between molecules.

Theoretical studies, such as Density Functional Theory (DFT) calculations on related n-alkanoyloxy benzoic acids, have shown that the stability of different conformers and the type of mesophase are dependent on the length of the terminal alkoxy chains. It is anticipated that within the mesophases of this compound, a dynamic equilibrium of different pentyloxy chain conformers exists. Spectroscopic techniques can indirectly probe these changes; for example, subtle shifts in the C-H stretching or deformation modes of the alkoxy chain might be observable with variable temperature FT-IR or Raman spectroscopy, reflecting changes in the conformational landscape.

Dielectric Spectroscopy of Liquid Crystalline Systems

Dielectric spectroscopy is a powerful tool for investigating the collective orientational behavior of polar molecules in liquid crystalline systems. It measures the complex dielectric permittivity as a function of frequency and temperature, providing insights into the dielectric anisotropy and electrical conductivity of the material.

Dielectric Anisotropy and its Temperature/Frequency Dependence

Liquid crystals exhibit dielectric anisotropy (Δε), defined as the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis (the director). The sign and magnitude of Δε are crucial for many applications of liquid crystals.

For 4-n-pentyloxybenzoic acid, a closely related compound, studies on its mixture with N-(4-n-butyloxybenzylidene)-4᾽-methylaniline have shown that the dielectric anisotropy changes its sign from positive to negative at the transition from a high-temperature nematic subphase to a low-temperature one. This interesting behavior is attributed to changes in the molecular association and ordering. It is plausible that this compound could exhibit similar complex dielectric behavior. The presence of the methyl group at the 4-position and the pentyloxy group at the 3-position will influence the dipole moment and the polarizability of the molecule, which in turn will affect the dielectric anisotropy.

The dielectric anisotropy is also dependent on the frequency of the applied electric field. At low frequencies, both permanent and induced dipoles contribute to the dielectric permittivity. As the frequency increases, the contribution from the slower reorientation of the permanent dipoles diminishes, leading to a change in Δε.

The following table presents hypothetical dielectric anisotropy data for a liquid crystal system exhibiting a sign change, similar to that observed for systems containing 4-n-pentyloxybenzoic acid.

| Temperature (°C) | Frequency (kHz) | Δε (ε∥ - ε⊥) |

| 115 | 1 | +0.5 |

| 110 | 1 | +0.2 |

| 105 | 1 | -0.1 |

| 100 | 1 | -0.4 |

Electrical Conductivity Anisotropy in Mesophases

Similar to dielectric anisotropy, the electrical conductivity in liquid crystalline mesophases is also anisotropic. This anisotropy in conductivity (Δσ = σ∥ - σ⊥) arises from the difference in the mobility of charge carriers (ions) parallel and perpendicular to the director. The specific electrical conductivity of systems containing 4-n-pentyloxybenzoic acid has been found to be in the range of 10⁻⁷ to 10⁻¹² S·cm⁻¹.

The anisotropy of electrical conductivity is also influenced by the composition of the liquid crystal system. In the aforementioned study of the 4-n-pentyloxybenzoic acid mixture, the highest values of electrical conductivity anisotropy were observed when the concentration of the additive, N-(4-n-butyloxybenzylidene)-4᾽-methylaniline, was between 30 and 60 mol %. This indicates that the molecular organization that facilitates anisotropic ion transport is optimized at these concentrations. The values of conductivity anisotropy were also found to be frequency-dependent, being lower at 1000 Hz compared to 100 Hz.

Influence of Additives on Dielectric Properties

The dielectric properties of liquid crystals can be significantly tuned by the addition of dopants or by mixing with other compounds. Additives can affect the phase transition temperatures, the dielectric anisotropy, and the electrical conductivity.

Studies on other alkoxybenzoic acids have shown that doping with different agents can either increase or decrease the dielectric anisotropy and the concentration of free ions. For instance, doping the nematic liquid crystal 5CB with 4-octyloxybenzoic acid led to a reduced concentration of free ions, while doping with 4-octyloxy-3-fluoro benzoic acid resulted in an increased ion concentration. This demonstrates the sensitive dependence of dielectric properties on the specific molecular interactions between the host liquid crystal and the additive.

In the case of the 4-n-pentyloxybenzoic acid system, the addition of N-(4-n-butoxybenzylidene)-4᾽-methylaniline, which forms associates of a similar length to the benzoic acid dimers, was assumed to lead to the incorporation of these associates into the supramolecular structure of the acid. This incorporation directly influences the dielectric and conductive properties of the mixture. It is expected that the dielectric properties of this compound could be similarly modified by the introduction of suitable additives, allowing for the tailoring of its properties for specific applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

The substitution pattern on the benzene (B151609) ring of 4-Methyl-3-(pentyloxy)benzoic acid gives rise to several potential rotational isomers (conformers), primarily due to the flexibility of the pentyloxy group and the carboxylic acid moiety. DFT calculations can map the energetic landscape of these conformers by systematically rotating the key dihedral angles and calculating the corresponding single-point energies.

This analysis helps identify the global minimum energy conformation, which is the most stable structure, as well as other local minima representing metastable conformers. The energy barriers between these conformers can also be calculated, providing information on the feasibility of conformational changes at different temperatures. For similar benzoic acid derivatives, studies have shown that the planar arrangement of the carboxylic acid group with the benzene ring is generally favored, but the flexible alkoxy chain can adopt various low-energy conformations.

Geometry optimization using DFT allows for the precise determination of bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound. In related alkoxybenzoic acids, the crystal structure is heavily influenced by the formation of hydrogen-bonded dimers. researchgate.net DFT optimizations would typically be performed on both the monomer and the hydrogen-bonded dimer to understand the geometric changes upon dimerization.

The optimized structure of the monomer would likely show a nearly planar benzoic acid group, with the pentyloxy chain adopting an extended, low-energy conformation. For the dimer, DFT would predict the geometry of the characteristic head-to-head hydrogen bonds between the carboxylic acid groups, which is a defining feature of this class of compounds and crucial for their self-assembly into liquid crystal phases. hartleygroup.orgresearchgate.net

Table 1: Representative DFT-Calculated Geometric Parameters for a Benzoic Acid Dimer Structure This table illustrates the type of data obtained from DFT geometry optimization. Values are representative and not specific to this compound.

| Parameter | Description | Typical Value |

| O-H Bond Length (in COOH) | Length of the covalent bond in the carboxylic acid. | ~1.0 Å |

| C=O Bond Length | Length of the carbonyl double bond. | ~1.2 Å |

| C-O Bond Length | Length of the carbon-oxygen single bond in the carboxyl group. | ~1.3 Å |

| O···H Hydrogen Bond | Length of the intermolecular hydrogen bond in the dimer. | ~1.6 - 1.8 Å |

| COOH Dihedral Angle | Torsion angle between the carboxylic acid plane and the benzene ring. | ~0° - 10° |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Dimer and Liquid Crystal Systems

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. An MD simulation would model the movements of a collection of this compound molecules over time by solving Newton's equations of motion.

This approach is invaluable for understanding the stability of the hydrogen-bonded dimers in a condensed phase and for simulating the collective behavior that leads to the formation of liquid crystalline mesophases. nih.gov By simulating a system of hundreds or thousands of molecules at various temperatures, MD can predict phase transitions from a solid crystal to a liquid crystal and finally to an isotropic liquid. researchgate.net These simulations provide insights into properties like translational and rotational diffusion, orientational order, and the specific type of liquid crystal phase formed (e.g., nematic, smectic).

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

Quantum chemical calculations, often performed using DFT methods, are essential for describing the electronic properties of a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. wikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. actascientific.com

The Molecular Electrostatic Potential (MEP) map is another crucial output of quantum chemical calculations. It visualizes the charge distribution across the molecule. For this compound, the MEP would show electron-rich (negative potential) regions, primarily around the oxygen atoms of the carboxylic and ether groups, which are susceptible to electrophilic attack. Conversely, electron-deficient (positive potential) regions, especially around the acidic hydrogen of the carboxyl group, indicate sites for nucleophilic attack.

Table 2: Key Quantum Chemical Descriptors and Their Significance This table outlines important parameters derived from quantum chemical calculations and their general interpretation.

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Represents electron-donating ability; related to ionization potential. |

| LUMO Energy | ELUMO | Represents electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. wikipedia.org |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2; describes the tendency of electrons to escape. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | µ² / (2η); quantifies the ability of a molecule to accept electrons. |

Prediction of Mesogenic Behavior and Structure-Property Relationships through Computational Modeling

Computational modeling integrates the findings from DFT and MD simulations to predict whether a molecule is likely to exhibit liquid crystal (mesogenic) properties. The tendency of benzoic acid derivatives to form mesophases is strongly linked to their molecular shape and intermolecular interactions. nih.gov

For this compound, computational models would first confirm that the hydrogen-bonded dimer has a high aspect ratio (i.e., it is long and rod-like), which is a prerequisite for forming calamitic (rod-shaped) liquid crystal phases. hartleygroup.orgresearchgate.net The presence of the flexible pentyloxy chain and the methyl group influences the packing of these dimers. The pentyloxy chain contributes to the anisotropy of the molecule while also potentially disrupting perfect crystalline packing, which can favor the formation of intermediate liquid crystal phases. researchgate.net By comparing the calculated geometric and energetic parameters with those of known liquid crystalline benzoic acids, a prediction can be made about the potential mesogenic character of this compound and the likely temperature range of its mesophases. researchgate.net

Functional Materials Applications Academic and Materials Science Focus

Building Blocks for Novel Liquid Crystalline Materials

The mesomorphic properties of materials derived from such bent-core units are tunable by modifying factors like the length of the terminal alkyl chains. researchgate.net The amphiphilic nature of the molecule, with a hydrophilic carboxylic acid head and a hydrophobic tail, is a key contributor to its liquid crystal-forming tendencies. cymitquimica.com

A mesogen is a compound that displays liquid crystal properties. By introducing a polymerizable functional group, such as an acrylate (B77674) or methacrylate, to a mesogenic molecule like 4-Methyl-3-(pentyloxy)benzoic acid, it can be transformed into a "reactive mesogen". rug.nldakenchem.com This process typically involves a chemical reaction, such as esterification, to attach the polymerizable group to the molecule. rug.nl

The resulting reactive mesogens are monomers that can be linked together through polymerization to form a larger, more complex structure while retaining the ordered, anisotropic properties of the liquid crystal phase. The synthesis of such materials often involves techniques like dicyclohexylcarbodiimide (B1669883) (DCC) coupling or the use of acyl chlorides to link the mesogenic core to a polymerizable unit. rug.nl

Reactive mesogens derived from precursors like this compound are fundamental to creating liquid crystalline polymers (LCPs) and liquid crystal elastomers (LCEs). mdpi.com LCEs are a unique class of soft materials that combine the elasticity of rubber with the anisotropic properties of liquid crystals. researchgate.net This combination allows them to exhibit significant changes in shape in response to external stimuli like heat or light, making them suitable for applications such as artificial muscles, actuators, and sensors. mdpi.comresearchgate.net

The fabrication of LCEs often employs a two-step crosslinking procedure where the reactive mesogens are first lightly crosslinked to form a network and then aligned into a single domain (monodomain) before a final crosslinking step locks in the ordered structure. mdpi.com The specific properties of the resulting elastomer, such as its mesophase behavior (e.g., nematic or smectic), can be controlled by the chemical structure and relative concentration of the mesogenic comonomers used. mdpi.com

Components in Organic Electronic and Photonic Devices

The inherent optical and electronic properties of benzoic acid derivatives suggest their potential use in organic electronic and photonic devices. nih.gov These materials can be engineered to interact with light and electricity in specific ways, opening up possibilities for their use in next-generation technologies.

Research into structurally related 3-n-alkanoyloxy benzoic acids has provided insights into their potential as organic semiconductors. nih.gov The energy band gap (Eg), a crucial property determining a material's semiconducting nature, has been evaluated for these compounds. The findings indicate that these materials are wide-bandgap semiconductors. nih.gov For instance, the band gap for a 3-alkanoyloxy benzoic acid with a short alkyl chain was found to be around 4.14 eV, increasing with the length of the chain. nih.gov This characteristic suggests that molecules like this compound could be tailored for use in specific electronic components where a wide band gap is desirable.

Table 1: Optical Energy Band Gap of Related Benzoic Acid Derivatives

| Compound Class | Alkyl Chain Length | Energy Band Gap (Eg) |

|---|---|---|

| 4-alkanoyloxy benzoic acid | C3 | 4.14 eV |

| 4-alkanoyloxy benzoic acid | C13 | 4.33 eV |

Data derived from a study on related alkanoyloxy benzoic acids. nih.gov

Optical Materials and Electro-optical Applications

The interaction of these materials with light is a key area of investigation. nih.gov Studies on related liquid crystalline 3- and 4-n-alkanoyloxy benzoic acids show distinct absorption and emission spectra. nih.gov The absorption spectra typically show a band around 265 nm. nih.gov Furthermore, these materials exhibit broad photoluminescence emission spectra when excited with UV light, with the emission peak shifting to longer wavelengths (a red shift) as the terminal alkyl chain length increases. nih.gov This tunability of optical properties is a valuable asset in designing materials for photonic applications.

Table 2: Photoluminescence (PL) Data for Related Benzoic Acid Derivatives

| Compound Class | Excitation Wavelength | Emission Range | Emission Peak Shift |

|---|---|---|---|

| Alkanoyloxy benzoic acids | 320 nm | 410–575 nm | Red shift with increasing alkyl chain length |

Data derived from a study on related alkanoyloxy benzoic acids. nih.gov

Advanced Material Design through Hydrogen Bonding and Supramolecular Assembly

A defining characteristic of this compound is its carboxylic acid group, which can form strong hydrogen bonds. This capability drives the self-assembly of molecules into larger, ordered structures known as supramolecular assemblies. nih.govnih.gov In the case of benzoic acids, two molecules typically form a hydrogen-bonded dimer, which can then act as the fundamental unit for building a liquid crystalline phase. nih.govresearchgate.net

This process of supramolecular assembly is a powerful tool in materials design. nih.gov By controlling these non-covalent interactions, it is possible to create complex, functional architectures from relatively simple molecular building blocks. The stability and type of mesophase exhibited by these materials are often directly dependent on the strength and geometry of these hydrogen bonds. nih.gov For example, para-substituted analogues have been shown to be more stable than their meta-substituted counterparts due to stronger hydrogen bonding interactions. nih.gov This principle allows for the rational design of advanced materials with precisely controlled properties for a variety of functional applications.

Future Research Directions and Outlook

Exploration of New Synthetic Pathways for Specific Isomers

The precise arrangement of the methyl and pentyloxy groups on the benzoic acid ring is critical to the molecule's properties. While general synthetic methods for substituted benzoic acids exist, future research will need to focus on developing highly regioselective and efficient pathways to access specific isomers of 4-Methyl-3-(pentyloxy)benzoic acid and related structures. Current synthesis strategies often involve direct alkylation of a methylbenzoic acid precursor or esterification of a corresponding hydroxybenzoic acid. smolecule.com However, these methods can sometimes lead to mixtures of isomers or require harsh conditions.

Future exploration should target stereospecific and regioselective synthetic routes. For instance, employing ortho-directing groups could facilitate the selective introduction of the pentyloxy chain at the C3 position adjacent to the methyl group. The synthesis of related branched-chain alkoxy thioesters has utilized multi-step processes involving alkylation, conversion to a sulfonyl chloride, and subsequent reduction, which could be adapted for creating specific isomers. tandfonline.com Developing pathways that allow for systematic variation of the alkyl chain position and length is crucial for tuning the material's properties for specific applications.

Table 1: Potential Synthetic Strategies for Isomer-Specific Synthesis

| Strategy | Key Precursors | Potential Advantages |

|---|---|---|

| Ortho-Lithiation Directed Alkylation | 4-Methylbenzoic acid, Directed Metalating Group | High regioselectivity for the 3-position. |

| Suzuki or Buchwald-Hartwig Coupling | 3-Bromo-4-methylbenzoic acid ester, Pentanol | Versatility in introducing various alkoxy groups. |

| Multi-step Synthesis from Phenols | 4-Methylphenol | Stepwise functionalization allows precise control over substituent placement. |

Design of Advanced Supramolecular Assemblies

The carboxylic acid moiety of this compound is a prime functional group for directing the formation of ordered supramolecular structures through hydrogen bonding. nih.gov Benzoic acid derivatives are well-known to form stable hydrogen-bonded cyclic dimers, which can act as fundamental building blocks for more complex architectures like liquid crystals. tandfonline.comrsc.org

Future research should focus on leveraging this dimerization to design advanced supramolecular assemblies. By co-crystallizing with other molecules, such as bipyridines, it may be possible to create extended hydrogen-bonded networks, leading to materials with unique thermal or optical properties. nih.gov The interplay between the hydrogen bonding of the acid groups and the van der Waals interactions of the pentyloxy chains is key to controlling the self-assembly process. Studies on similar alkoxybenzoic acids have shown that the length of the alkyl chain significantly influences the stability and type of the resulting mesophase. nih.govnih.gov The presence of the lateral methyl group in this compound is expected to introduce steric effects that could frustrate certain packing arrangements while favoring others, potentially leading to novel, non-conventional supramolecular structures.

Integration into Hybrid Materials Systems

The functional groups present in this compound make it an excellent candidate for integration into hybrid materials. Its potential application in material science, particularly in modifying polymer properties, has been noted. smolecule.com The carboxylic acid can be used to anchor the molecule to metal oxide surfaces (e.g., TiO₂, ZnO) for applications in dye-sensitized solar cells or as a surface modifier for nanoparticles, imparting new functionalities.

Future work could explore the creation of polymer-liquid crystal composites where the benzoic acid derivative acts as a liquid crystalline component dispersed within a polymer matrix. Such systems could lead to materials with tunable optical properties or stimuli-responsive behaviors. The amphiphilic nature of the molecule, with its hydrophilic carboxylic head and hydrophobic tail, also suggests potential use in the development of structured organic-inorganic hybrid systems, such as templating agents for mesoporous silica (B1680970) or as components in hybrid perovskites.

Enhanced Computational Modeling for Predictive Design

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules like this compound before synthesis. nih.gov Such methods can provide deep insights into molecular geometry, electronic structure, and intermolecular interactions that govern the formation of supramolecular assemblies and liquid crystal phases.

Future research should leverage enhanced computational models to accelerate the design of new materials based on this compound. Predictive modeling can be used to:

Screen Isomers: Calculate the relative stabilities of different isomers and predict how substituent placement will affect mesophase stability and transition temperatures.

Simulate Self-Assembly: Use molecular dynamics simulations to model the hydrogen bonding and aggregation behavior, predicting the most likely supramolecular structures.

Predict Optoelectronic Properties: Employ Time-Dependent DFT (TD-DFT) to calculate absorption and emission spectra, identifying candidates for optical applications. researchgate.net

Table 2: Key Molecular Properties Predictable via Computational Modeling

| Property | Computational Method | Relevance |

|---|---|---|

| Molecular Geometry | DFT Optimization | Understanding steric effects and molecular packing. |

| Hydrogen Bond Strength | DFT, NBO Analysis | Predicting the stability of supramolecular dimers and assemblies. |

| Dipole Moment | DFT | Assessing polarity and potential for non-linear optical properties. |

| HOMO-LUMO Energy Gap | DFT | Predicting electronic properties and reactivity. |

| Vibrational Frequencies | DFT | Aiding in the interpretation of experimental IR and Raman spectra. |

Investigation of Emerging Mesophase Types

Many alkoxy-substituted benzoic acids are known to exhibit liquid crystalline (mesomorphic) behavior, forming phases such as nematic and smectic phases that are intermediate between crystalline solids and isotropic liquids. nih.govtandfonline.comnih.gov The specific molecular structure of this compound, with its lateral methyl group and flexible pentyloxy tail, suggests it could form interesting and potentially novel mesophases.

Future research should focus on the synthesis and characterization of this compound and its homologues to investigate their liquid crystalline properties. The lateral methyl group could disrupt simple layered (smectic) phases, potentially favoring the formation of more complex or less common mesophases. For example, related bent-shaped molecules based on substituted hydroxybenzoic acids have been shown to exhibit columnar and nematic phases. researchgate.net There is also potential for the formation of cybotactic nematic phases, which feature smectic-like clusters within a nematic order, a phenomenon observed in other benzoic acid systems. rsc.org A systematic study varying the length of the alkoxy chain would be essential to map out the phase diagram and understand the structure-property relationships that govern the formation of these emerging mesophase types.

Table 3: Comparison of Mesophases in Related Benzoic Acid Derivatives

| Compound Family | Observed Mesophases | Reference |

|---|---|---|

| 4-n-Alkanoyloxy Benzoic Acids | Smectic C | nih.gov |

| 4-{n-[4-(4-m-alkoxy-phenylazo)phenoxy]alkoxy}benzoic acid | Nematic, Smectic A, Smectic C, Smectic F | tandfonline.com |

| 4-n-Alkoxy Benzoic Acids | Nematic, Smectic C | mdpi.com |

This comparative data suggests that small changes in the molecular structure can lead to a rich variety of mesomorphic behaviors, highlighting the potential for discovering novel phases with this compound.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-3-(pentyloxy)benzoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves alkylation of 3-hydroxy-4-methylbenzoic acid with pentyl bromide under basic conditions. Key steps include:

- Alkylation : Use potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours to ensure complete substitution .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural and thermal stability be assessed for this compound?

Methodological Answer:

- Crystallography : Perform single-crystal X-ray diffraction to resolve the molecular structure. For amorphous samples, use FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1680–1700 cm⁻¹) .

- Thermal Analysis : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points, decomposition temperatures, and phase transitions. Typical parameters: heating rate of 10°C/min under nitrogen .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity?

Methodological Answer:

- Computational Setup : Optimize the molecular geometry using the RB3LYP/6-311G(d,p) basis set. Calculate frontier molecular orbitals (FMOs) to determine the HOMO-LUMO gap, which correlates with chemical reactivity. Use molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .

- Validation : Compare computed vibrational spectra (IR) with experimental data to validate the model. Analyze natural bond orbital (NBO) interactions to assess intramolecular charge transfer .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes like histone acetyltransferases). Prioritize binding poses with the lowest ΔG values. Cross-validate with molecular dynamics (MD) simulations (50–100 ns) to assess stability .

- Experimental Validation : If activity contradicts predictions, re-evaluate assay conditions (e.g., pH, solvent effects) or test for off-target interactions via kinase profiling panels .

Q. How can this compound be evaluated for enzyme inhibition, particularly in epigenetic regulation?

Methodological Answer:

- In Vitro Assays : Use fluorescence-based histone acetyltransferase (HAT) inhibition assays. For example, monitor acetylation of histone H3 peptides by PCAF or p300 in the presence of the compound (IC₅₀ determination) .

- Cell-Based Studies : Treat cell lines (e.g., cancer models) and quantify histone acetylation via Western blot (anti-acetyl-lysine antibodies). Compare with known inhibitors like anacardic acid derivatives .

Data Analysis and Optimization

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

- Reaction Optimization : Apply Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst). For alkylation, test ionic liquids as green solvents to enhance selectivity. Use microwave-assisted synthesis to reduce reaction time .

- Byproduct Analysis : Identify side products via LC-MS and adjust stoichiometry (e.g., excess pentyl bromide) or introduce protecting groups for the carboxylic acid to prevent esterification .

Contradiction Handling

Q. How to address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Solvent Effects : Re-run docking simulations with explicit solvent models (e.g., TIP3P water) to account for solvation.

- Conformational Sampling : Use enhanced sampling techniques (metadynamics) to explore ligand flexibility. Compare with NMR titration data to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.